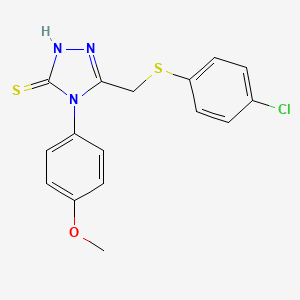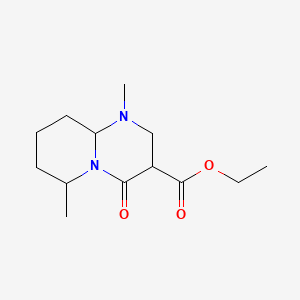![molecular formula C16H13N3O6 B12915890 5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole CAS No. 113296-51-8](/img/structure/B12915890.png)
5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole is a complex organic compound characterized by the presence of nitrophenyl and isoxazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrophenol with an appropriate alkylating agent to form 3-nitrophenoxyalkane. This intermediate is then reacted with 4-nitrobenzaldehyde under conditions that promote the formation of the isoxazole ring, such as using a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation reactions.
Major Products Formed
Reduction: Amines are formed from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The isoxazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl isoxazole: Similar structure but lacks the 3-nitrophenoxy group.
3-Nitrophenyl isoxazole: Similar structure but lacks the 4-nitrophenyl group.
Uniqueness
5-((3-Nitrophenoxy)methyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole is unique due to the presence of both 3-nitrophenoxy and 4-nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
113296-51-8 |
|---|---|
Formule moléculaire |
C16H13N3O6 |
Poids moléculaire |
343.29 g/mol |
Nom IUPAC |
5-[(3-nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H13N3O6/c20-18(21)12-6-4-11(5-7-12)16-9-15(25-17-16)10-24-14-3-1-2-13(8-14)19(22)23/h1-8,15H,9-10H2 |
Clé InChI |
GOBMDCSJSPABNS-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)

![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)
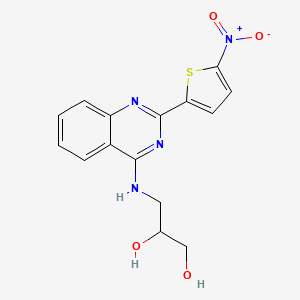
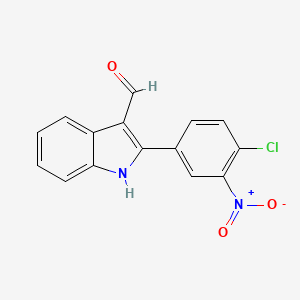
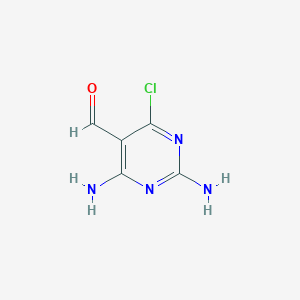
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
